molecular formula C22H29N5O3 B2423754 N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-05-7

N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2423754
CAS RN: 1105231-05-7
M. Wt: 411.506
InChI Key:
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Description

N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives involves multi-step reactions, including condensation and cyclization processes. Chernyshev et al. (2008) detailed the synthesis of 2′-substituted 5′,6′,7′,8′-tetrahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines] through condensation of 3-substituted 5-amino-1,2,4-triazoles with 2-cyclohexylidene cyclohexanone in DMF, followed by hydrogenation to achieve high yields of the target compounds. The structural determination was supported by NMR and X-ray analysis, highlighting the compounds' potential for further functionalization through alkylation, acylation, and sulfonylation reactions (Chernyshev et al., 2008).

Reactivity and Modification

The study on the reactivity of 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one towards various electrophiles by Fathalla et al. (2000) provides insights into the chemical behavior of closely related compounds. The research demonstrates the compound's reactivity with alkyl and aryl halides to yield S-substituted derivatives and explores its reaction with acyl halides, showcasing a pathway for N2-acyl derivatives as products. This reactivity pattern indicates the potential for diverse chemical modifications, enhancing the utility of [1,2,4]triazolo[4,3-a]quinazoline derivatives in scientific research (Fathalla et al., 2000).

Biological Activity and Potential Applications

Although the specific compound has not been directly studied for biological activities, related research on [1,2,4]triazolo[4,3-a]quinazoline derivatives offers insights into their potential applications. The synthesis and computer prediction of biological activity by Danylchenko et al. (2016) for a similar set of compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, utilized virtual library modeling to predict antineurotic activity. This suggests potential therapeutic applications in treating male reproductive and erectile dysfunction, based on their predicted low toxicity and specific biological activities (Danylchenko et al., 2016).

properties

IUPAC Name

N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-14(2)11-12-26-20(29)17-10-9-15(19(28)23-16-7-5-4-6-8-16)13-18(17)27-21(26)24-25(3)22(27)30/h9-10,13-14,16H,4-8,11-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINDWHFXFHRHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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